molecular formula C12H13NO B7900855 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde

1-Ethyl-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B7900855
M. Wt: 187.24 g/mol
InChI Key: BFGBGPRTTNFHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include ethyl-substituted phenylhydrazine and a suitable aldehyde precursor .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with ligands, can facilitate the formation of the indole ring under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other indole derivatives .

Properties

IUPAC Name

1-ethyl-5-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-6-9(2)4-5-12(11)13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBGPRTTNFHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.